Cas no 80-34-2 (Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-)
80-34-2 structure
Product Name:Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Numero CAS:80-34-2
MF:C11H14N4O2S2
MW:298.384459018707
CID:721524
PubChem ID:66458
Update Time:2025-04-19
Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
- 4-amino-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Glyprothiazol
- Sulfanilamide, N(sup 1)-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
- D02424
- UNII-1804FJN4MO
- GLYPROTHIAZOL [INN]
- PASIT
- 80-34-2
- VK-57
- 1804FJN4MO
- Sulfaisopropylthiadiazole
- CHEMBL450117
- Glyprothiazolum
- GLYPROTHIZOL
- N(sup 1)-(5-Isopropyl-1,3,4-thiadiazol-2-yl)sulfanilamide
- Benzenesulfonamide, 4-amino-N-(5-(1-methylethyl)-1,3,4-thiadiazol-2-yl)-
- NS00124130
- IPTD
- 4-Amino-N-(5-(1-methylethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Gliprotiazol [INN-Spanish]
- Gliprotiazol
- Glyprothiazole
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- RP 2254
- Q27251954
- RP-2254
- Glyprothiazol (INN)
- 2254 R.P.
- SCHEMBL1814714
- Glyprothizolum
- AKOS002666351
- Glyprothiazol [INN:DCF]
- VK 57
- Glyprothiazolum [INN-Latin]
- DTXSID80229994
-
- Inchi: 1S/C11H14N4O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,12H2,1-2H3,(H,14,15)
- Chiave InChI: OPIGMRDAPFQALU-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)N)(NC1=NN=C(C(C)C)S1)(=O)=O
Proprietà calcolate
- Massa esatta: 298.05581805g/mol
- Massa monoisotopica: 298.05581805g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 388
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 135Ų
Proprietà sperimentali
- Densità: 1.3753 (rough estimate)
- Indice di rifrazione: 1.6440 (estimate)
Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- Letteratura correlata
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
80-34-2 (Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-) Prodotti correlati
- 94-19-9(4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide)
- 144-82-1(Sulfamethizole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso